Home > Products > Screening Compounds P86462 > N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide
N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide -

N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide

Catalog Number: EVT-4701735
CAS Number:
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Apremilast

    (S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonylethylamine

      Compound Description: This compound (chemical formula C12H19NO4S) serves as a crucial intermediate in the multi-step synthesis of Apremilast [, ].

    1,3,5-Tris-(3-methoxyphenyl)ethynylbenzene and 1,3,5-tris-(3-(methylcarboxy)phenyl)ethynylbenzene

      Compound Description: These compounds (6a and 6b in the paper) are derivatives of 1,3,5-triethynylbenzene synthesized via Sonogashira cross-coupling reactions []. They are investigated for their donor-acceptor interactions, influenced by the methoxy (-OCH3) and methylcarboxy (-COOCH3) substituents, respectively.

      Relevance: These compounds, while structurally distinct from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, are included due to their focus on the electronic effects of substituents on a benzene ring []. This relates to the potential influence of the methoxy and methyl groups on the phenyl ring of N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide.

    LY253351 (YM12617-1)

      Compound Description: LY253351 is a potent α1-adrenoreceptor antagonist explored as a potential treatment for benign prostatic hypertrophy (BPH) [].

      Relevance: The paper describing the synthesis of LY253351 utilizes a key intermediate, [14C]-4-methoxyphenylacetone, which, similar to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, possesses a methoxy group on the phenyl ring []. While the overall structures differ, this shared feature might indicate a similar reactivity profile in certain synthetic steps.

      Compound Description: NE-100 is a sigma ligand studied for its potential in treating schizophrenia. Research primarily focuses on its metabolism by cytochrome P450 enzymes in the liver and intestines [, , , ].

      Compound Description: These are derivatives of NE-100 designed and synthesized to explore structure-activity relationships for σ1 ligand affinity [, ]. These compounds exhibit potent and selective σ1 affinity.

    (2Z, 5Z)-3-N(4-Methoxyphenyl)-2-N’(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one (MNTZ)

      Compound Description: MNTZ is a thiazolidin-4-one derivative investigated for its molecular properties using spectroscopic and computational methods [].

      Relevance: MNTZ contains a 4-methoxyphenyl group, a structural feature also present in N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide []. While their core structures differ, this shared motif suggests the possibility of similar synthetic approaches for introducing the 4-methoxyphenyl substituent.

    5-Methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxobutyl)-1,2,5,6-tetrahydropyridin-3-yl-methyl]-1H-indole (BIMG 80)

      Compound Description: BIMG 80 is a potential antipsychotic agent. Its pharmacokinetic properties, including brain-to-plasma distribution, have been studied in rats [].

      Relevance: While structurally distinct from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, BIMG 80 is included due to its classification as a potential antipsychotic agent []. This thematic link highlights the diverse range of compounds with potential applications in treating psychiatric disorders, though their mechanisms of action may differ.

      Compound Description: PD 155080 is an oral endothelin ET(A) antagonist. Research has focused on its protective effects against monocrotaline-induced right ventricular hypertrophy in rats, particularly its role in normalizing myocardial cytosolic Ca2+ modulation [].

      Relevance: PD 155080, like N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, contains a 4-methoxyphenyl group. This shared structural feature, while present in different molecular contexts, might indicate similar reactivity profiles or physicochemical properties attributed to this specific substituent [].

    5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide Sodium Salt

    • Relevance: Similar to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, this compound possesses a benzamide moiety and a methoxy group attached to a phenyl ring []. This structural similarity, though in a different overall framework, suggests a potential commonality in their synthetic building blocks or potential for exhibiting comparable physicochemical properties.

    3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

      Compound Description: These two compounds are heterocyclic 1,3,4-oxadiazole derivatives with varying substituents []. Their crystal structures have been determined, providing insights into their molecular geometries and packing arrangements.

      Relevance: Both compounds, while structurally distinct from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, possess a methoxyphenyl group, highlighting a potential shared synthetic intermediate or precursor [].

    [Ln(pfpr)3]2(NITPhOMe)·nH2O Complexes

      Compound Description: These are a series of six binuclear lanthanide complexes incorporating pentafluoropropionate (pfpr) ligands and the radical 2-(4'-methoxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (NITPhOMe) []. The study focuses on their synthesis, characterization, and magnetic properties, particularly the spin-exchange interactions between the lanthanide ions and the radical.

      Relevance: The NITPhOMe ligand in these complexes contains a 4-methoxyphenyl group, also found in N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide []. This shared structural element, despite being part of different chemical entities, suggests a potential commonality in their synthesis or reactivity profiles.

    7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one

      Compound Description: This compound serves as a precursor for synthesizing a series of N-substituted derivatives []. While specific biological activities are not mentioned, the research likely focuses on exploring structure-activity relationships based on different N-substitutions.

      Relevance: This compound and N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide share the presence of a methoxy group on an aromatic ring []. This structural similarity, though within different core structures, highlights the potential for analogous synthetic strategies in their preparation.

    N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

      Compound Description: This compound exhibits potential biological activities relevant to medicinal chemistry []. Research has focused on developing a rapid and efficient synthetic method for its production.

      Relevance: This compound and N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide share a common structural feature—the presence of a methoxy group attached to an aromatic ring [].

    N-Butyl-[1-(4-Methoxy)Phenyl-9H-β-Carboline]-3-Carboxamide

      Compound Description: This β-carboline derivative has demonstrated in vitro antileishmanial activity against Leishmania amazonensis, a parasite causing leishmaniasis []. The compound exhibits selective toxicity towards the parasite and has been shown to interfere with cytokinesis, inhibiting cellular proliferation.

      Relevance: Both this compound and N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide possess a 4-methoxyphenyl group, indicating a potential commonality in their synthetic building blocks or precursors []. While their core structures and biological activities differ, the presence of this shared substituent highlights the significance of exploring the impact of structural modifications on the activity of similar compounds.

    Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes (Series 6a-r)

      Compound Description: This series comprises bis-thiazole derivatives synthesized and evaluated for their nematicidal and antimicrobial activities []. Certain compounds within this series exhibited promising nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans, while others showed notable antibacterial and antifungal properties.

      Relevance: The compounds in this series, like N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, contain a methoxy group on a phenyl ring. This shared feature suggests a potential common starting material or synthetic intermediate in their preparation [].

    N-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide

      Compound Description: This compound's crystal structure has been determined, providing information on its molecular geometry, intermolecular interactions, and crystal packing arrangement []. The study highlights the role of hydrogen bonds and π-π stacking interactions in stabilizing the crystal structure.

      Relevance: Although structurally dissimilar to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, this compound's inclusion stems from its structural resemblance to the broader set of compounds discussed in the provided context []. Understanding the structural features and their impact on properties in this compound can provide insights for designing and modifying related compounds, potentially leading to desired properties or biological activities.

      Compound Description: This is a homologous series of ethylene derivatives designed and synthesized to investigate their liquid crystal properties [, ]. The study explores the influence of varying the length of the alkoxy chain on the mesomorphic behavior of these compounds. Results reveal a range of liquid crystal phases exhibited by these compounds, including nematic and smectic phases, depending on the alkoxy chain length.

      Relevance: The compounds in this series, like N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, contain a methoxy group on a phenyl ring [, ]. Despite their different core structures and properties, the presence of this shared substituent underscores the importance of understanding the impact of structural modifications on a compound's behavior and potential applications.

    N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

      Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, representing a promising class of direct-acting antiviral agents for treating HCV infection []. It exhibits a favorable pharmacokinetic profile and has advanced to clinical development as a potential therapeutic option for HCV.

      Relevance: Both RG7109 and N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide possess a methoxy group on an aromatic ring []. Although they belong to different chemical classes and have distinct biological targets, this shared feature highlights the importance of methoxy substituents in medicinal chemistry and drug design.

      Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analog undergoing phase III clinical trials for treating metastatic prostate cancer [, ]. Its mechanism of action involves inhibiting tumor growth and angiogenesis.

      Relevance: Tasquinimod, while structurally dissimilar to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, is included due to the shared presence of a methoxyphenyl group [, ].

    [21] https://www.semanticscholar.org/paper/041020694879eae425aa8e05cbe49cbd491829f0 [] https://www.semanticscholar.org/paper/8c34578dcc4b18d9840eab735c1e8ef092bc21a6

    N-(3-Substituted)phenyl-4-methoxyphenyl Schiff’s Bases

      Compound Description: These are a class of compounds studied for their solute-solvent interactions in dioxane-water mixtures using viscometric measurements []. The research aims to understand the influence of different substituents on the viscosity behavior of these compounds in varying solvent environments.

      Relevance: Similar to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, these compounds feature a 4-methoxyphenyl group [].

      Compound Description: OPC is a novel compound that exhibits high affinity for σ and 5-HT1A receptors and the 5-HT transporter []. Studies have shown that OPC demonstrates antidepressant-like effects in animal models of depression. It acts by modulating neuronal activity in the dorsal raphe nucleus, a brain region involved in mood regulation.

      Relevance: While structurally distinct from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, OPC is included due to its interaction with sigma receptors [].

      Compound Description: This compound belongs to the Schiff base family and is characterized by the presence of an imine (C=N) group []. Its crystal structure, determined using X-ray diffraction, reveals a non-planar molecular geometry and the formation of intermolecular hydrogen bonds.

      Relevance: Similar to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, this Schiff base contains a methoxy group on an aromatic ring []. This shared structural feature highlights the significance of methoxy substituents in influencing the conformation and intermolecular interactions of organic molecules.

    5-Ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-ones

      Compound Description: This compound is a dihydropyrimidine derivative synthesized through a one-pot, three-component condensation reaction []. Its crystal structure, determined using X-ray diffraction, reveals a network of hydrogen bonds contributing to its solid-state packing.

      Relevance: The compound shares a structural motif with N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide: the presence of a methoxy group on an aromatic ring []. This similarity, though within different molecular frameworks, suggests a potential common starting material or a shared step in their synthetic pathways.

      Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, a medication used in cancer treatment []. A sensitive analytical method using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-QDa) has been developed for its trace-level quantification in drug substances.

      Relevance: This compound and N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide share the presence of a methoxy group attached to an aromatic ring []. This structural similarity, even within different core structures, suggests the possibility of similar synthetic strategies for introducing the methoxy substituent during their preparation.

    S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S4)

      Compound Description: S4 is a non-steroidal selective androgen receptor modulator (SARM) investigated for its pharmacokinetic properties in rats [, ]. The research aims to understand its absorption, distribution, metabolism, and excretion profiles in a preclinical setting. Findings indicate that S4 exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and a moderate elimination half-life, making it a promising candidate for clinical development.

      Relevance: While structurally distinct from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, both compounds share a key structural feature: an acetylamino group attached to a phenyl ring [, ]. This common motif suggests the possibility of utilizing similar synthetic methodologies to introduce the acetylamino group during their preparation. Additionally, comparing their overall structures and properties might provide insights into structure-activity relationships, aiding in designing and optimizing novel compounds with enhanced pharmacological profiles.

    N-(4-Phenyl-1,3-thiazol-2-yl)-N′-phenylureas

      Compound Description: This series of compounds features a urea linker connecting a substituted phenyl ring to a 4-phenyl-1,3-thiazole moiety []. These compounds were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Among the synthesized derivatives, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N′-phenylurea and N-[4-(4-methoxyphenyl-1,3-thiazol-2-yl)-N′-(4-bromophenyl)urea demonstrated significant potency, suggesting their potential as anti-inflammatory agents.

      Relevance: While structurally distinct from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, the inclusion of these N-(4-Phenyl-1,3-thiazol-2-yl)-N′-phenylureas is based on a shared structural element: the presence of a methoxy group on a phenyl ring in some of its derivatives [].

    4-(Substituted ethanoyl)amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles (6a-o)

      Compound Description: This series of compounds is based on a 1,2,4-triazole core with various substituents, primarily focusing on modifications at the ethanoyl amino group at the 4-position of the triazole ring []. These compounds were synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Among the synthesized compounds, 6f, 6i, and 6k, containing piperidine, 1-benzyl piperazine, and morpholine moieties, respectively, at the C-2 position of the acetamido group, exhibited promising activity profiles.

      Relevance: The common thread linking these compounds to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide lies in the presence of a methoxy group on a phenyl ring in both sets of compounds [].

    6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

      Compound Description: This compound features a complex structure incorporating multiple heterocyclic rings, including quinoline and pyrazole moieties []. Its crystal structure, elucidated through X-ray diffraction, provides insights into its molecular geometry and intermolecular interactions, particularly hydrogen bonding and π-π interactions contributing to its crystal packing.

      Relevance: While structurally diverse from N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, this compound is included due to the shared presence of a methoxy group on an aromatic ring []. Although they belong to different chemical classes and likely exhibit distinct properties, this common structural feature underscores the significance of understanding the influence of substituents on molecular conformation and intermolecular interactions, which ultimately impact a compound's physicochemical properties and potential applications.

    2,3-dibromo-3-(4-methoxy-phenyl)-1-phenyl-propan-1-one

      Compound Description: This compound, a brominated ketone derivative, has been structurally characterized using X-ray diffraction, revealing its molecular geometry and intermolecular interactions []. The crystal structure highlights the role of N-H…O hydrogen bonds in forming infinite chains and influencing the compound's solid-state packing arrangement.

      Relevance: This compound and N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide share a common structural feature: the presence of a 4-methoxyphenyl group [].

      Compound Description: This refers to three series of compounds incorporating a phenyl-4-benzoyloxybenzoate core structure with varying substituents at specific positions []. The study investigates the impact of a lateral methoxy substituent on the liquid crystalline properties of these compounds, revealing that the presence and position of the methoxy group significantly influence the type and stability of the mesophases exhibited by these compounds.

      Relevance: The relevance of this entry to N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide stems from the shared presence of a methoxy group attached to a phenyl ring []. Although the core structures of the compounds differ, the focus on how the methoxy substituent affects liquid crystal properties in this study might offer insights into the potential influence of the methoxy group on the properties and behavior of N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide.

      Compound Description: This series comprises sulfonamide derivatives synthesized and evaluated for their antioxidant and urease inhibitory activities []. The compounds were designed to explore the structure-activity relationship of substituents on the sulfonamide nitrogen concerning their biological activities. Results revealed that several compounds exhibited potent urease inhibitory activity, with some showing even greater potency than the standard thiourea. Molecular docking studies provided insights into the binding interactions of these inhibitors with the urease enzyme's active site.

      Relevance: These compounds share a structural similarity with N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide: the presence of a 4-methoxyphenethyl group []. While their core structures and biological activities differ, this shared feature suggests a possible common starting material or synthetic intermediate in their preparation.

    Properties

    Product Name

    N-[4-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide

    IUPAC Name

    N-(4-acetamidophenyl)-4-methoxy-3-methylbenzamide

    Molecular Formula

    C17H18N2O3

    Molecular Weight

    298.34 g/mol

    InChI

    InChI=1S/C17H18N2O3/c1-11-10-13(4-9-16(11)22-3)17(21)19-15-7-5-14(6-8-15)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21)

    InChI Key

    BZTKZECNHPWTTM-UHFFFAOYSA-N

    SMILES

    CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)OC

    Canonical SMILES

    CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.